Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H22F3N3O3S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors
A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showcasing potential as novel inhibitors of the GyrB ATPase enzyme. Among these, a compound displayed significant antituberculosis activity without cytotoxic effects at relevant concentrations, highlighting its potential in tuberculosis treatment research (V. U. Jeankumar et al., 2013).
GPIIb/IIIa Integrin Antagonists
Research on Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (NSL-96184) explored its role as a potent and orally active fibrinogen receptor antagonist. This compound was developed to inhibit platelet aggregation, demonstrating significant therapeutic potential for antithrombotic treatment, particularly in acute phases. Its design incorporates a trisubstituted beta-amino acid residue, contributing to its efficacy (Y. Hayashi et al., 1998).
Piperidine Substituted Benzothiazole Derivatives
The synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce new derivatives was explored for their biological properties. These derivatives were tested for antibacterial and antifungal activities, showing that certain compounds possess significant bioactivity. This research contributes to the development of new antibacterial and antifungal agents (S. Shafi et al., 2021).
Synthesis of Hybrid Molecules with Antibacterial Properties
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against tested microorganisms, highlighting their potential in developing new antibacterial agents (Serap Başoğlu et al., 2013).
Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids
A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds showed strong anticancer activity in vitro, indicating their potential as promising anticancer agents and highlighting the importance of further in vivo studies to assess their therapeutic usefulness (A. Rehman et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O3S/c1-2-29-18(28)13-6-8-26(9-7-13)17(27)11-16-12-30-19(25-16)24-15-5-3-4-14(10-15)20(21,22)23/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHYEWLNWHIMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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